2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide, also known as CQMA, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
Quinazoline derivatives are synthesized through various chemical reactions, with studies focusing on the creation of novel compounds with potential pharmacological properties. For example, the synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides by reacting 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide with various amines has been explored, indicating the versatility of quinazoline derivatives in yielding compounds with potentially significant biological activities (Alagarsamy et al., 2015).
Pharmacological Activities
Quinazoline derivatives have been studied for their analgesic, anti-inflammatory, and antimicrobial activities. For instance, certain quinazolinyl acetamides have shown potent analgesic and anti-inflammatory activities in preclinical models, suggesting their potential as therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015). Additionally, quinazoline compounds have been synthesized and evaluated for their antimicrobial activities, further highlighting their potential in addressing infectious diseases (Patel & Shaikh, 2011).
Anxiolytic and Antidepressant Properties
Research into quinazoline derivatives has also delved into their anxiolytic and antidepressant properties. Compounds such as N-(4-methoxyphenyl)-2-[4-oxo-3(4H)-quinazoline]acetamide have exhibited pronounced anxiolytic, antiphobic, and antidepressant activities in preclinical studies, indicating their promise for the development of new treatments for mental health disorders (Тюренков et al., 2013).
Anticancer Potential
Some quinazoline derivatives have been explored for their anticancer properties. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and efficacious anticancer agent, showing high blood-brain barrier penetration and efficacy in breast cancer models, suggesting the potential of quinazoline compounds in cancer therapy (Sirisoma et al., 2009).
properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-20-10-6-5-9-18(20)25-21(28)14-27-19-12-11-16(24)13-17(19)22(26-23(27)29)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTHEYOPAPPPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide |
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